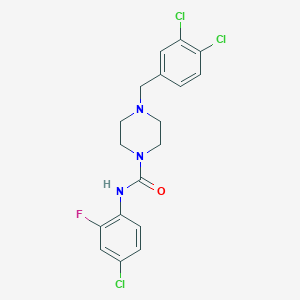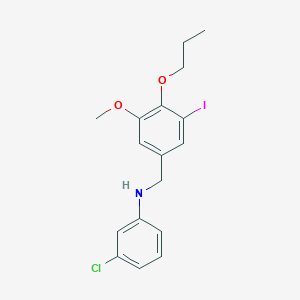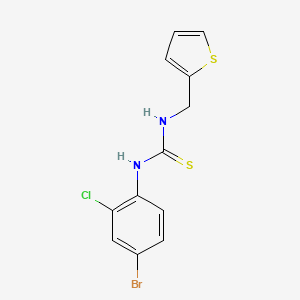
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide works by inhibiting the activity of several kinases that are involved in the growth and survival of cancer cells. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), both of which are important for the proliferation and survival of malignant cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide has been shown to have other biochemical and physiological effects. For example, it can inhibit the production of inflammatory cytokines, which are involved in the immune response to cancer. It can also modulate the activity of immune cells, such as T-cells and natural killer cells, which play a critical role in the body's defense against cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide is its specificity for BTK and ITK, which reduces the risk of off-target effects. In addition, it has been shown to be effective against a wide range of cancer types, including those that are resistant to other treatments. However, one limitation of N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide is that it may not be effective in all patients, and further research is needed to identify biomarkers that can predict response to the drug.
Orientations Futures
There are several potential future directions for research on N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide. One area of interest is the development of combination therapies that can enhance the anti-tumor effects of N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide. Another area is the identification of biomarkers that can predict response to the drug, which would enable more personalized treatment approaches. Additionally, further research is needed to better understand the mechanisms of action of N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide and its effects on the immune system.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to have potent anti-tumor activity, both as a single agent and in combination with other drugs. In addition, N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)-1-piperazinecarboxamide has been found to be well-tolerated in animal studies, with no significant toxicity observed.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-[(3,4-dichlorophenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl3FN3O/c19-13-2-4-17(16(22)10-13)23-18(26)25-7-5-24(6-8-25)11-12-1-3-14(20)15(21)9-12/h1-4,9-10H,5-8,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFIHDSFWNMJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(3,4-dichlorobenzyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4853317.png)
![3-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4853325.png)
![4-butyl-7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4853327.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-chloro-2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4853330.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-propylpiperazine](/img/structure/B4853342.png)


![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4853354.png)
![methyl 3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B4853361.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4853371.png)
![N-butyl-2-[(2-naphthylsulfonyl)amino]benzamide](/img/structure/B4853377.png)
![2-[(3-ethyl-6-iodo-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B4853386.png)
![N-ethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4853409.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylethanesulfonamide](/img/structure/B4853416.png)